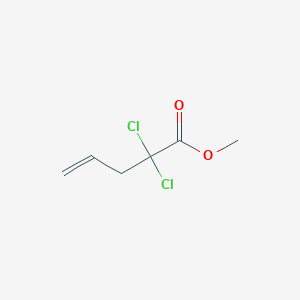
Methyl 2,2-dichloropent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dichloropent-4-enoate is an organic compound with the molecular formula C6H8Cl2O2 It is a chlorinated ester that features a pent-4-enoate backbone with two chlorine atoms attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dichloropent-4-enoate can be synthesized through several methods. One common approach involves the chlorination of methyl pent-4-enoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2-position.
Another method involves the addition of dichlorocarbene to methyl pent-4-enoate. This reaction can be carried out using chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH) to generate the dichlorocarbene intermediate, which then reacts with the double bond of the pent-4-enoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dichloropent-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the pent-4-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in the presence of solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
- **
Properties
CAS No. |
55039-88-8 |
|---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
methyl 2,2-dichloropent-4-enoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-3-4-6(7,8)5(9)10-2/h3H,1,4H2,2H3 |
InChI Key |
IMAJXQAMWLQHQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



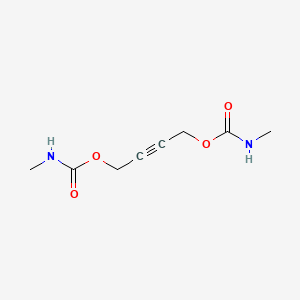
methanone](/img/structure/B14644315.png)
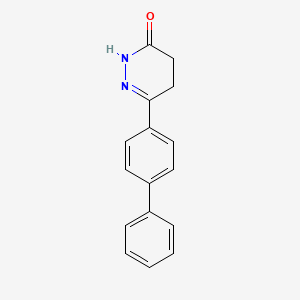
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
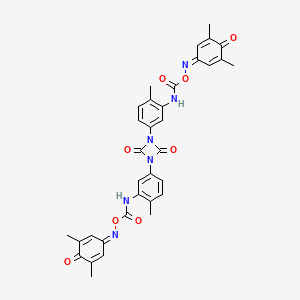
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
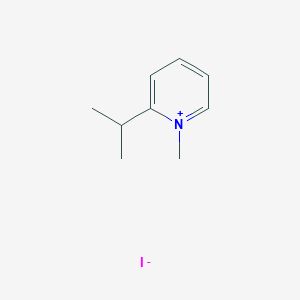
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
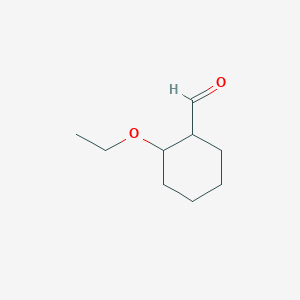
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
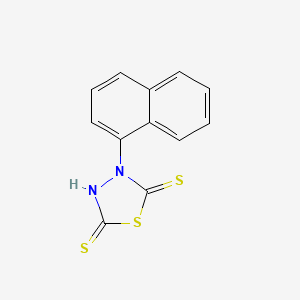
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
